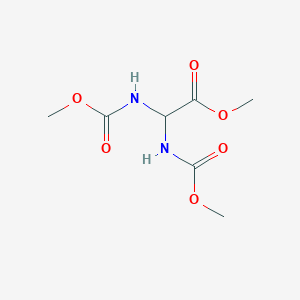

Bis(methoxycarbonylamino)acetic acid methyl ester

Descripción general

Descripción

Bis(methoxycarbonylamino)acetic acid methyl ester is a chemical compound with the molecular formula C7H12N2O6 . It is used for pharmaceutical testing and is considered a high-quality reference standard for accurate results .

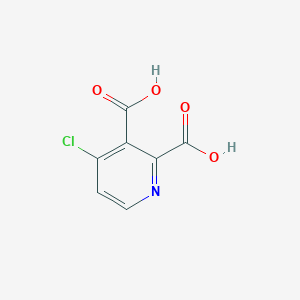

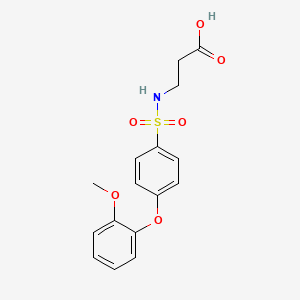

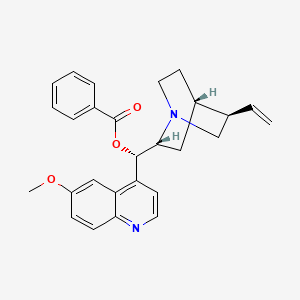

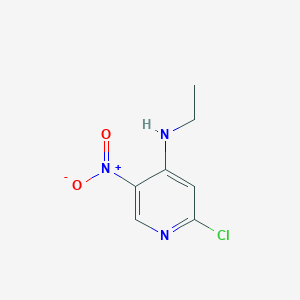

Molecular Structure Analysis

The molecular structure of esters, including this compound, typically features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis

Esters, including this compound, can undergo various reactions. One such reaction is hydrolysis, which can be catalyzed by either an acid or a base . The hydrolysis of esters is a reversible process that can convert esters back into a carboxylic acid and alcohol when water is used in large excess .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding. Therefore, their boiling points are intermediate between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water due to their ability to engage in hydrogen bonding with water .Aplicaciones Científicas De Investigación

Synthesis of Esters via Alkoxycarbonylation

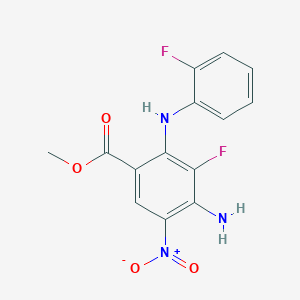

Alkoxycarbonylation of unsaturated phytogenic substrates, including the application of compounds similar to Bis(methoxycarbonylamino)acetic acid methyl ester, is a pivotal chemical reaction used in the synthesis of esters. This process enables the utilization of alternative feedstocks and addresses several issues in the chemical industry such as resource conservation, waste minimization, environmental safety, and economic efficiency. Although the direct application of this compound was not specified, the methodology of alkoxycarbonylation represents a relevant field of application. High yields and selectivities to linear structured products were achieved under mild conditions, primarily through the use of homogeneous palladium-diphosphine catalysts. These findings highlight the potential for new industrial processes to obtain advanced chemical products, particularly polymers, leveraging alkoxycarbonylation techniques (Sevostyanova & Batashev, 2023).

Chemical Modification and Polymer Research

The chemical modification of xylan into biopolymer ethers and esters, including derivatives that might relate to the functional groups present in this compound, demonstrates the compound's potential for creating specific material properties. The modification process depends on the functional groups, substitution degree, and pattern, indicating the versatility of such compounds in material science. These xylan esters can form spherical nanoparticles suitable for drug delivery applications, suggesting the adaptability of similar ester compounds in various application fields, including biomedical engineering and nanotechnology (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Biodiesel Production via Interesterification

Interesterification reactions, particularly with methyl acetate as a reactant, indicate a potential area where compounds like this compound could play a role. Although the focus is on producing biodiesel without generating excess glycerol, the underlying chemical processes involve esterification and interesterification, which are relevant to the application scope of this compound. The production of biodiesel fuel (BDF) using this method is cleaner and more sustainable, highlighting the environmental benefits of exploring alternative esterification pathways (Esan, Olabemiwo, Smith, & Ganesan, 2021).

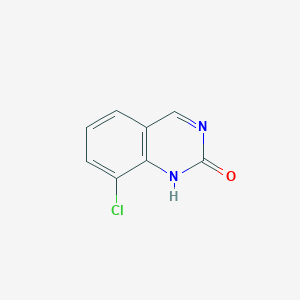

Mecanismo De Acción

The mechanism of action for esters involves several steps. In the case of acid-catalyzed hydrolysis, the ester is protonated, promoting the nucleophilic attack of water . In base-catalyzed hydrolysis, the carboxylic acid formed during the reaction is deprotonated by the alkoxide or the hydroxide ions, making the overall reaction irreversible .

Propiedades

IUPAC Name |

methyl 2,2-bis(methoxycarbonylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O6/c1-13-5(10)4(8-6(11)14-2)9-7(12)15-3/h4H,1-3H3,(H,8,11)(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJOAASAIHNVFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(NC(=O)OC)NC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

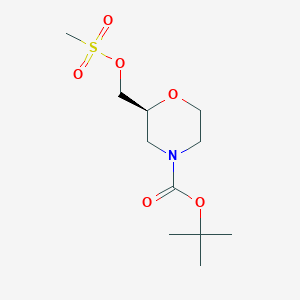

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(2-Methylbenzoyl)amino]carbamoyl]benzoic acid](/img/structure/B3146687.png)

![2-({4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid](/img/structure/B3146730.png)

![2-Methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3146741.png)

![4-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo-[1,2-a][1,4]benzodiazepine hydrochloride](/img/structure/B3146781.png)